REACTION_SMILES
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[C:1](#[N:2])[C:3]1([NH:14][c:15]2[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]2)[CH2:4][CH2:5][N:6]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH2:7][CH2:8]1.[Na+:28].[OH-:27].[OH2:29].[S:22]([OH:23])(=[O:24])(=[O:25])[OH:26]>>[C:1]([NH2:2])([C:3]1([NH:14][c:15]2[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]2)[CH2:4][CH2:5][N:6]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH2:7][CH2:8]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(C#N)(Nc2ccc(F)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC(Nc2ccc(F)cc2)(C(N)=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |